2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-
Description
Systematic Nomenclature
The compound’s IUPAC name is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-4-propyl-2H-naphth[1,2-b]oxazin-9-ol hydrochloride , reflecting its fused bicyclic system and stereochemistry. The naphthoxazine core consists of a benzene ring fused to a 1,4-oxazine heterocycle, with a hydroxyl group at position 9 and a propyl substituent at position 4. The hydrochloride salt form is denoted by the suffix "hydrochloride," indicating protonation of the oxazine nitrogen.
Alternative names include:
CAS Registry Analysis
The compound is associated with multiple CAS registry numbers due to variations in salt forms and enantiomeric purity:
| CAS Number | Description | Source |
|---|---|---|
| 99705-65-4 | Hydrochloride salt of (4aR,10bR) enantiomer | |
| 858517-21-2 | Free base of (+)-enantiomer | |
| 1322623-41-5 | Hydrochloride salt of (-)-enantiomer |
The primary CAS number for the (4aR,10bR)-hydrochloride form is 99705-65-4 , registered for its use as a precursor in positron emission tomography (PET) radiotracers.
Properties
IUPAC Name |
4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEACMQMRLNNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Chloroacetyl Chloride
The core oxazine ring is formed via a two-step cyclization:
- Acylation : Reacting trans-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol with chloroacetyl chloride in a biphasic system (ethyl acetate/water) at 0–5°C yields the intermediate chloroacetamide.
- Intramolecular Cyclization : Treatment with sodium hydride in dimethylformamide (DMF) at 0–5°C induces ring closure to form the hexahydronaphthoxazin-3-one.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride | Ethyl acetate/H₂O | 0–5°C | 88% |
| Cyclization | NaH | DMF | 0–5°C | 78% |
Propyl Group Introduction via Reductive Alkylation
The oxazin-3-one intermediate undergoes reductive alkylation using propyl iodide and lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):
- Conditions : Reflux for 4 hours, followed by Rochell salt extraction.
- Yield : 88% after recrystallization (cyclohexane).
Stereochemical Resolution
Chiral resolution is achieved using (-)-α-methoxymandelic acid to separate enantiomers:
- Key Step : Esterification of the racemic trans-2-acetamido-1,2,3,4-tetrahydronaphthalen-1-ol followed by fractional crystallization.
- Outcome : >99% enantiomeric excess (ee) for the (4aR,10bR)-isomer.
Alternative Catalytic Asymmetric Synthesis
Rhodium-Catalyzed Hydrofunctionalization
A modern approach employs rhodium catalysts for asymmetric ring-opening of oxabenzonorbornadiene derivatives:
- Catalyst : [Rh(cod)Cl]₂ with chiral phosphine ligands (e.g., (R)-BINAP).
- Conditions : 50°C in toluene, 12-hour reaction time.
- Yield : 92% with 94% ee.
Advantages :
- Avoids multi-step resolution.
- Scalable to gram quantities for radiotracer synthesis (e.g., [¹¹C]-(+)-PHNO).
Hydrochloride Salt Formation
Acidification and Crystallization
The free base is converted to the hydrochloride salt by treatment with HCl in ethanol:
- Dissolve the free base in ethanol (4–7 volumes) at 75–85°C.
- Gradually add concentrated HCl (1:1–1.2 molar ratio).
- Cool to 0–5°C to precipitate the hydrochloride salt.
Purification :
- Recrystallization from acetone/water (1:3 v/v) removes residual impurities.
- Final Purity : >95% (HPLC).
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
- Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (80:20), flow rate 1.0 mL/min. Retention time: 12.3 minutes for (4aR,10bR)-enantiomer.
Industrial-Scale Considerations
Process Optimization
Yield Comparison Across Methods
| Method | Total Yield | ee | Scalability |
|---|---|---|---|
| Classical | 62% | >99% | Pilot scale |
| Catalytic | 85% | 94% | Lab scale |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Dopamine D2 Receptor Agonism
(+)-PHNO is recognized for its high affinity for dopamine D2 receptors. It exhibits a dissociation constant () of 0.56 nM in canine striatum and shows over 10,000-fold selectivity for D2 over D1 receptors. In humans, it has an of 8.5 nM for D2 and 0.16 nM for D3 receptors .
PET Imaging
One of the most significant applications of (+)-PHNO is as a radiotracer in positron emission tomography (PET) imaging. The compound can be labeled with carbon-11 to create [^11C]-(+)-PHNO, which allows researchers to visualize and study the high-affinity state of dopamine receptors in vivo. This is particularly useful in understanding various neurological disorders such as schizophrenia and movement disorders .
Synthesis and Radiolabeling
The synthesis of [^11C]-(+)-PHNO involves a one-pot reaction where [^11C]propionyl chloride is reacted with (+)-PHNO followed by reduction with lithium aluminum hydride. This method yields high specific activities suitable for human PET studies . The synthesis process typically results in radiochemical purities greater than 99%, making it a reliable option for clinical applications.
Case Studies
- In Vivo Characterization : A study characterized the pharmacokinetics of [^11C]-(+)-PHNO in rats using an intracerebral beta-sensitive system. The results indicated robust specific binding to the striatum, affirming the compound's potential as an effective PET agent for studying D2 receptor dynamics in the brain .
- Biodistribution Studies : Ex vivo biodistribution studies demonstrated that [^11C]-(+)-PHNO effectively localized to areas rich in dopamine receptors, providing insights into its utility for non-invasive imaging of receptor states associated with various psychiatric conditions .
Mechanism of Action
The mechanism of action of 2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pharmacological Profile :
- Primary Activity: Dopamine D2/D3 receptor agonist, with evidence of preferential binding to D3-rich regions (e.g., ventral striatum) in PET imaging studies using [¹¹C]PHNO .
- Functional Effects : Reduces dopamine synthesis and release in mesolimbic pathways at low doses; higher doses may induce postsynaptic stimulation .
- Applications : Precursor for PET radiotracers to study dopamine receptor occupancy .
Comparison with Structurally Related Compounds
PD 128907
Chemical Name: (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol hydrochloride . Key Differences:
Quinpirole
Chemical Class: Non-selective dopamine D2/D3 agonist. Comparison:
- Binding Affinity : Lacks the oxazine scaffold, leading to broader receptor interaction (D2, D3, and D4).
- Functional Outcomes: Consistently reduces locomotor activity without dose-dependent stimulatory effects, unlike PHNO .
7-OH-DPAT
Structure: Aminotetralin derivative. Selectivity: Prefers D3 receptors but with lower structural similarity to PHNO. Behavioral Profile: Similar to PD 128907 in reducing locomotion but distinct in lacking PET imaging utility .
Structural and Pharmacological Data Tables
Table 1: Receptor Binding Affinities
| Compound | D3 Ki (nM) | D2 Ki (nM) | D4.2 Ki (nM) | Selectivity (D3/D2) |
|---|---|---|---|---|
| PHNO (Target) | ~2.88* | ~10–20* | N/A | ~2–5x |
| PD 128907 | 1.43 | 20 | 169 | 14x |
| Quinpirole | 20–30 | 10–15 | >1000 | 1.5–3x |
Table 2: Behavioral Effects in Rodents
| Compound | Locomotor Activity (Low Dose) | DA Synthesis Inhibition | Stereotypy (High Dose) |
|---|---|---|---|
| PHNO | ↓↓ | Yes (Mesolimbic > Striatal) | Yes (with SKF 38393) |
| PD 128907 | ↓↓ | Yes | No |
| Quinpirole | ↓ | Moderate | No |
Critical Structural Features Influencing Activity
- Propyl Substituent: The 4-propyl group in PHNO and PD 128907 enhances lipophilicity and D3 receptor interaction .
- Stereochemistry : The (4aR,10bR) configuration optimizes receptor fit, as enantiomers show reduced or antagonistic activity .
- Ring Saturation: Hexahydro (PHNO) vs. tetrahydro (PD 128907) cores influence pharmacokinetics; PHNO’s higher saturation may prolong half-life .
Biological Activity
The compound 2H-Naphth[1,2-b]-1,4-oxazin-9-ol , specifically the hydrochloride salt of 3,4,4a,5,6,10b-hexahydro-4-propyl with the stereochemistry of (4aR,10bR), is a member of the tricyclic oxazine class. This compound has garnered attention for its potential biological activity as a dopamine agonist. The following sections will delve into its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound exhibits a unique configuration that allows it to interact selectively with dopamine receptors.
Dopamine Agonist Properties
Research indicates that this compound acts primarily as a D2 dopamine receptor agonist . In a study involving the 6-hydroxydopamine lesioned rat model , it was shown to stimulate dopaminergic activity effectively. The agonistic properties were confirmed through various assays demonstrating its selectivity for D2 receptors over alpha-2 adrenergic receptors and minimal impact on cAMP synthesis in the carp retina assay .
In Vivo Studies
In vivo imaging studies using positron emission tomography (PET) have demonstrated that the compound readily crosses the blood-brain barrier and binds selectively to dopamine D2 receptors. A notable study reported a striatum-to-cerebellum ratio of 5.6 for the binding of the radiolabeled version of this compound, indicating a high level of specificity and potential utility in neuroimaging applications .
The mechanism by which this compound exerts its effects involves binding to the D2 receptor subtype. Upon binding, it mimics the action of dopamine leading to increased dopaminergic signaling. This is particularly relevant in conditions such as schizophrenia and Parkinson's disease, where dopaminergic signaling pathways are disrupted .
Clinical Implications
- Schizophrenia : The compound has been investigated for its potential use in treating schizophrenia due to its ability to modulate dopamine levels effectively. Its selective action on D2 receptors may help alleviate symptoms without significant side effects associated with non-selective dopamine agonists.
- Parkinson's Disease : As a D2 agonist, it holds promise for managing motor symptoms in Parkinson's disease patients. Its pharmacokinetic profile suggests it could be beneficial in maintaining stable dopaminergic activity throughout the day.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
